Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-
Description
The compound Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- (hypothetical structure inferred from related analogs) consists of a pyrazole core substituted at position 3 with a morpholine moiety and at position 4 with a 4-methoxyphenyl group. The morpholine ring enhances solubility and pharmacokinetic properties, while the 4-methoxyphenyl group may influence electronic and steric interactions in biological systems .
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-4-2-11(3-5-12)13-10-15-16-14(13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFLRALXJCTMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521640 | |
| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-5-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88743-52-6 | |
| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-5-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Chlorinated Pyrazole Intermediates
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 115–120°C |
| Morpholine Equiv. | 1.5–2.0 |
| Yield | 70–85% |
This method requires inert conditions to prevent oxidation of the morpholine moiety.
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The Journal of American Science outlines pyrazole synthesis via cyclocondensation of hydrazines with γ-keto acids or diketones. For example, 4-(4-methoxyphenyl)-4-oxobutyric acid reacts with 5-(4-chlorophenyl)-2-phenyl-2H-pyrazole-3-carbaldehyde in acetic anhydride to form a pyrazole-furanone hybrid. Introducing morpholine at the pyrazole C-3 position could involve substituting a leaving group (e.g., chloride) post-cyclization.
Key Steps:
Aminolysis of Activated Pyrazole Derivatives
Aminolysis of halogenated pyrazoles with morpholine represents a direct route. In WO2014108919A2 , morpholine displaces chloride in 3-chloro-dihydropyridinone at 115°C. For pyrazoles, similar reactivity is achievable using polar aprotic solvents like dimethylformamide (DMF) and catalytic bases (e.g., K₂CO₃).
Optimized Protocol:
-
Substrate: 3-Chloro-4-(4-methoxyphenyl)-1H-pyrazole.
-
Reagents: Morpholine (2.0 equiv), DMF, K₂CO₃ (1.2 equiv).
-
Conditions: 100°C, 12 hours.
-
Yield: 65–72% (estimated based on analogous reactions).
Characterization and Analytical Data
Spectroscopic Confirmation
Infrared (IR) Spectroscopy:
-
C-O (Morpholine): 1110–1120 cm⁻¹.
-
C-O-C (Methoxyphenyl): 1250–1270 cm⁻¹.
¹H NMR (400 MHz, CDCl₃):
-
δ 3.72–3.75 (m, 4H, morpholine OCH₂).
-
δ 3.85 (s, 3H, OCH₃).
Mass Spectrometry:
-
Molecular Ion: m/z 343.4 [M+H]⁺.
-
Fragmentation peaks at m/z 298.3 (loss of morpholine) and m/z 242.1 (loss of methoxyphenyl).
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Cyclocondensation reactions often yield regioisomers. Using bulky directing groups (e.g., 4-methoxyphenyl) favors formation of the 1,3-disubstituted pyrazole.
Morpholine Stability Under Acidic Conditions
Morpholine degrades in strong acids. Neutral or mildly basic conditions (pH 7–9) are preferred during workup.
Solvent Selection for Aminolysis
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to toluene post-reaction improves isolation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 76 | 98 | High |
| Cyclocondensation | 60 | 95 | Moderate |
| Aminolysis | 68 | 97 | High |
Chemical Reactions Analysis
Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Morpholine derivatives, including the compound , have been extensively studied for their pharmacological properties. The following table summarizes some of the key therapeutic applications:
| Therapeutic Area | Application | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibitors of tumor growth | Targeting specific cellular pathways involved in cancer proliferation. |
| Antimicrobial | Broad-spectrum antimicrobial agents | Disruption of bacterial cell wall synthesis and function. |
| Anti-inflammatory | Reduction of inflammatory responses | Inhibition of pro-inflammatory cytokines. |
| Neurological Disorders | Potential treatment for neurodegenerative diseases | Modulation of neurotransmitter systems. |
Case Studies in Medicinal Applications
- Anticancer Activity : A study demonstrated that morpholine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Antimicrobial Efficacy : Research indicated that morpholine-based compounds showed activity against resistant strains of bacteria, offering a new avenue for antibiotic development .
- Neuroprotective Effects : Investigations into the neuroprotective properties of morpholine derivatives revealed promising results in animal models of Alzheimer’s disease, highlighting their potential in treating cognitive decline .
Material Science Applications
Morpholine derivatives are also significant in material science, particularly in the development of polymers and coatings. The following table outlines their applications:
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Polymers | Plasticizers | Improved flexibility and durability. |
| Coatings | Protective coatings | Enhanced adhesion and chemical resistance. |
| Nanocomposites | Reinforcement materials | Increased strength and thermal stability. |
Case Studies in Material Applications
- Polymer Development : A recent study explored the use of morpholine derivatives as additives in polymer formulations, resulting in enhanced mechanical properties and thermal stability .
- Protective Coatings : Research demonstrated that incorporating morpholine-based compounds into coatings improved their resistance to environmental degradation, making them suitable for outdoor applications .
Mechanism of Action
The mechanism of action of Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular formulas, substituents, and reported applications:
Key Structural Differences
Substitution Position : The target compound places morpholine at pyrazole position 3, whereas CAS 62565-32-6 () places it at position 1, altering conformational flexibility .
Linker Groups : S1RA uses an ethyloxy spacer between morpholine and pyrazole, increasing rotational freedom compared to the direct attachment in the target compound .
Biological Activity
Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structural insights, mechanisms of action, and relevant research findings.
Structural Overview
The compound has the following structural characteristics:
- Molecular Formula : C22H25N3O3
- SMILES Notation : COC1=CC=C(C=C1)N2C=C(C(=N2)OCCN3CCOCC3)C4=CC=CC=C4
- InChIKey : XWFMSKFRAVPWER-UHFFFAOYSA-N
This structure features a morpholine ring linked to a pyrazole derivative, which is crucial for its biological activity.
The biological activities of morpholine derivatives often involve their interaction with various biological targets:
- CNS Activity : Morpholine-containing compounds have shown promise in central nervous system (CNS) drug discovery. For instance, the morpholine ring acts as a scaffold that enhances binding affinity to receptors involved in pain modulation and nausea control. A notable example is aprepitant, a morpholine derivative that serves as a substance P antagonist for treating chemotherapy-induced nausea and vomiting .
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of pyrazole derivatives containing morpholine. For example, certain derivatives exhibited significant activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
Antimicrobial Evaluation
A study evaluated several pyrazole derivatives, including those with morpholine moieties. The results indicated that compounds with morpholine had enhanced antimicrobial properties compared to their counterparts lacking this structure. The following table summarizes the antimicrobial activity of selected derivatives:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.25 | Bactericidal |
| 5a | 0.22 | Bactericidal |
| 7b | 0.24 | Bactericidal |
| 10 | 0.30 | Bactericidal |
| 13 | 0.28 | Bactericidal |
CNS Drug Candidates
Morpholine derivatives have been explored in CNS drug development due to their ability to modulate neurokinin receptors. A study focused on the crystal structure of a morpholine-containing compound complexed with the NK1 receptor, revealing critical interactions that facilitate its pharmacological effects .
In Vitro Studies
In vitro studies have demonstrated that morpholine derivatives can inhibit enzymes such as BACE-1, which is implicated in Alzheimer's disease. These compounds showed micromolar activity and were characterized by specific interactions within the enzyme's active site .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-?
- Methodological Answer : Multi-step synthesis involving triazenylpyrazole precursors and click chemistry is commonly employed. For example, a THF/water solvent system with copper sulfate catalysis facilitates coupling between pyrazole derivatives and ethynyl-methoxyphenyl components at 50°C for 16 hours. Post-reaction purification via column chromatography yields the target compound (60–66% yield) . Key steps include pH and temperature control to optimize regioselectivity and purity.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : UV-Vis (λmax ~300 nm), FT-IR (vibrational modes of morpholine C-O-C and pyrazole N-H), and <sup>1</sup>H/<sup>13</sup>C NMR (to confirm substituent positions) are essential. DFT studies at the B3LYP/6-311G(d,p) level validate experimental data, resolving ambiguities in tautomeric forms or hydrogen bonding .
Q. How is the morpholine-pyrazole core stabilized in crystallographic studies?
- Methodological Answer : X-ray diffraction using SHELXL refinement reveals intermolecular interactions (e.g., hydrogen bonds between morpholine oxygen and pyrazole N-H). For derivatives, dioxane solvates or π-π stacking of aromatic rings enhance lattice stability .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Discrepancies in vibrational frequencies (e.g., FT-IR vs. DFT predictions) are addressed by optimizing basis sets (e.g., 6-311++G(d,p)) and incorporating solvent effects via polarizable continuum models (PCM). Scaling factors for harmonic approximations improve correlation, particularly for N-H and C=O stretches .
Q. What strategies optimize yield and regioselectivity in pyrazole-morpholine hybrid synthesis?
- Methodological Answer : Microwave-assisted synthesis reduces reaction time (<1 hour vs. 16 hours) while maintaining regioselectivity. Catalytic systems (e.g., CuI/NEt3) enhance click chemistry efficiency. Substituent effects on pyrazole (e.g., electron-withdrawing groups) direct coupling to the 3-position .
Q. How does the 4-methoxyphenyl substituent influence biological activity?
- Methodological Answer : The methoxy group enhances lipophilicity and π-stacking with receptor pockets, as shown in docking studies for sigma receptor antagonists. Comparative assays with non-methoxy analogs (e.g., 4-phenyl derivatives) reveal ~10-fold higher binding affinity for σ1 receptors .
Q. What experimental approaches validate nonlinear optical (NLO) properties in this compound?
- Methodological Answer : Hyperpolarizability (β) and dipole moment (μ) are calculated via DFT and experimentally confirmed using electric-field-induced second harmonic generation (EFISHG). Polar solvent environments (e.g., DMSO) amplify NLO responses due to charge transfer between morpholine and pyrazole moieties .
Q. How are crystallographic data reconciled with solution-phase structural dynamics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
